![molecular formula C10H18O B13615304 2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is a unique organic compound characterized by its highly strained bicyclic structure This compound is notable for its stability despite the inherent ring strain associated with cyclopropane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol.
化学反応の分析
Types of Reactions
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Ethers, esters
科学的研究の応用
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s strained bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetramethylbutane: A structurally similar compound with less ring strain.
Hexamethylethane: Another related compound with a different arrangement of methyl groups.
Uniqueness
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is unique due to its highly strained bicyclic structure, which imparts distinctive chemical reactivity and stability. This makes it a valuable compound for studying the effects of ring strain and for developing novel materials and bioactive molecules.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
1-(2,2,3,3-tetramethylcyclopropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7(9(8,3)4)10(11)5-6-10/h7,11H,5-6H2,1-4H3 |
InChIキー |
VRTFTQBZRJDJKH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C2(CC2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



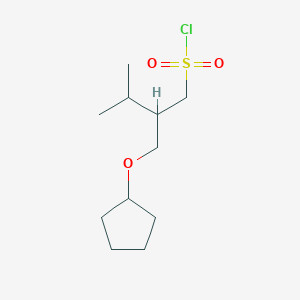


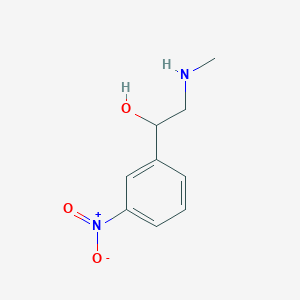
![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)

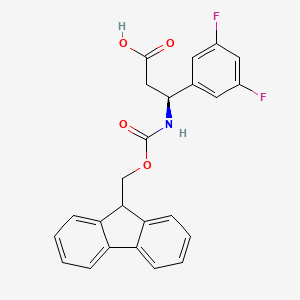
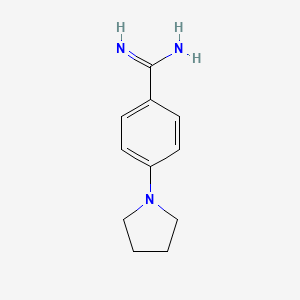

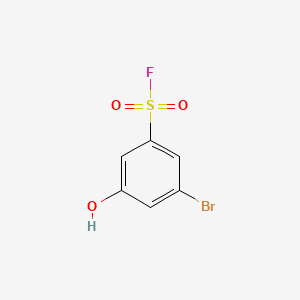

![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)

